molecular formula C12H15BrN2O3S B182738 4-(4-Acetylpiperazinosulfonyl)bromobenzene CAS No. 486422-26-8

4-(4-Acetylpiperazinosulfonyl)bromobenzene

Cat. No.: B182738
CAS No.: 486422-26-8
M. Wt: 347.23 g/mol
InChI Key: NBKDNKGVTSTVQZ-UHFFFAOYSA-N
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Description

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a chemical compound with the molecular formula C12H15BrN2O3S and a molecular weight of 347.23 g/mol . It is characterized by the presence of a bromobenzene ring substituted with an acetylpiperazinosulfonyl group. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylpiperazinosulfonyl)bromobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The sulfonyl and acetyl groups can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used to facilitate these reactions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Acetylpiperazinosulfonyl)bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Acetylpiperazinosulfonyl)bromobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpiperazine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylpiperazinosulfonyl)chlorobenzene
  • 4-(4-Acetylpiperazinosulfonyl)fluorobenzene
  • 4-(4-Acetylpiperazinosulfonyl)iodobenzene

Uniqueness

4-(4-Acetylpiperazinosulfonyl)bromobenzene is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that other halogenated analogs may not. This makes it a valuable intermediate in the synthesis of various derivatives and in the study of halogen-specific interactions in biological systems .

Properties

IUPAC Name

1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKDNKGVTSTVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428968
Record name 4-(4-Acetylpiperazinosulfonyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-26-8
Record name 4-(4-Acetylpiperazinosulfonyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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